molecular formula C24H20ClN3O2 B11284747 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol

2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol

Cat. No.: B11284747
M. Wt: 417.9 g/mol
InChI Key: XPXLQUBGKZUNDM-UHFFFAOYSA-N
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Description

2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methyl, and phenyl groups, as well as a phenol group substituted with a chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The amino, methyl, and phenyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Phenol Substitution: The phenol group is introduced through an etherification reaction, where a phenol derivative reacts with a chlorophenylmethoxy compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting the amino group to a hydroxylamine or other reduced forms.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylamine derivatives.

Scientific Research Applications

2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

    Biological Studies: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound’s properties make it suitable for use in various industrial applications, including as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-chlorophenyl)methoxy]phenol: This compound differs by the position of the chlorine atom on the phenyl ring.

    2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-bromophenyl)methoxy]phenol: This compound has a bromine atom instead of chlorine.

    2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-fluorophenyl)methoxy]phenol: This compound has a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C24H20ClN3O2/c1-15-22(17-7-3-2-4-8-17)23(28-24(26)27-15)20-11-10-19(13-21(20)29)30-14-16-6-5-9-18(25)12-16/h2-13,29H,14H2,1H3,(H2,26,27,28)

InChI Key

XPXLQUBGKZUNDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC(=CC=C3)Cl)O)C4=CC=CC=C4

Origin of Product

United States

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